N-(3,4-dimethoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-oxo-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-28-18-8-7-14(11-19(18)29-2)9-10-23-20(26)12-15-13-30-22-24-17-6-4-3-5-16(17)21(27)25(15)22/h7-8,11,15H,3-6,9-10,12-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMFLWSZOKAIOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2CSC3=NC4=C(CCCC4)C(=O)N23)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound is classified as a thiazoloquinazoline derivative. Its molecular formula is with a molecular weight of 429.5 g/mol. The structural complexity arises from the integration of both phenethyl and thiazoloquinazoline moieties, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O4S |
| Molecular Weight | 429.5 g/mol |
| CAS Number | 1021121-80-1 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives. A study focused on various quinazoline compounds demonstrated that they exhibited cytotoxic activity against breast (MCF7) and colon (HCT116) cancer cell lines. The compound IXa showed an IC50 of 16.70 µM for MCF7 and 12.54 µM for HCT116 cells . Although specific data for this compound is limited, its structural characteristics suggest similar potential.
The mechanism of action for thiazoloquinazoline derivatives typically involves interaction with specific biological targets such as enzymes or receptors linked to tumor growth. The inhibition of key pathways can lead to apoptosis in cancer cells. Further research is necessary to elucidate the exact pathways affected by this compound.
Antimicrobial Activity
Quinazolines and their derivatives are also recognized for their antimicrobial properties. Research indicates that certain quinazoline compounds exhibit significant antibacterial and antifungal activities against various pathogens. For instance, derivatives with specific substitutions have shown enhanced activity against gram-positive and gram-negative bacteria . While direct studies on this compound are sparse, its classification suggests potential antimicrobial effects.
Case Studies
-
Cytotoxicity Evaluation : In vitro studies on related quinazoline compounds have demonstrated cytotoxicity across various cell lines. For example:
- Compound IXa showed IC50 values indicating effective inhibition of cell proliferation in cancer models.
- Similar evaluations are warranted for this compound to establish its efficacy.
- Synthesis and Characterization : The synthesis of this compound involves multiple steps typical for amides and quinazolines. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
Scientific Research Applications
Anticancer Activity
Research has shown that compounds with similar structural motifs exhibit notable anticancer properties. For instance:
- Cytotoxicity Studies : A study evaluating a series of thiazole and quinazoline derivatives demonstrated substantial cytotoxic effects against various cancer cell lines. The compounds were tested against 60 cell lines by the National Cancer Institute (NCI), revealing potent activity against colon cancer (GI50 values ranging from 0.41 to 0.69 μM), melanoma (GI50 values from 0.48 to 13.50 μM), and ovarian cancer (GI50 values from 0.25 to 5.01 μM) .
- Structure-Activity Relationship (SAR) : The combination of thiazole and quinazoline fragments in a single molecule is a promising strategy for developing potent anticancer agents. The presence of specific substituents on the aromatic rings enhances the biological activity of these compounds .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been investigated:
- Antibacterial Activity : Similar thiazole and quinazoline derivatives have been reported to exhibit significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of azole groups in these compounds contributes to their lipophilicity, facilitating cell membrane penetration and enhancing antimicrobial efficacy .
In Silico Studies
Recent advancements in computational chemistry have allowed for the evaluation of the compound's potential as an inhibitor for various biological targets:
- Molecular Docking : In silico studies have suggested that derivatives of this compound could act as inhibitors for enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways. This positions the compound as a candidate for anti-inflammatory drug development .
Synthesis and Characterization
The synthesis of N-(3,4-dimethoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide typically involves multi-step synthetic pathways that yield high-purity products characterized by techniques such as:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure of synthesized compounds.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Employed for purity analysis and molecular weight determination .
Case Studies
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide group (-NHCO-) is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative. This reaction is common in amide-containing compounds and can be catalyzed by enzymes or chemical agents like HCl or NaOH.
Nucleophilic Substitution at Sulfur Position
The thiazoloquinazolinyl ring contains sulfur atoms, which may act as leaving groups under nucleophilic attack. Substitution reactions could occur at the sulfur position, replacing it with nucleophiles like hydroxide ions or amines.
| Reaction Type | Products | Conditions | Reference Basis |
|---|---|---|---|
| Sulfur displacement | Thiolate intermediate | Nucleophiles (e.g., OH⁻) | Thiazole reactivity |
Ring-Opening Reactions
The hexahydro-2H-thiazolo[2,3-b]quinazolinyl ring may undergo ring-opening under harsh conditions (e.g., strong acids/bases or high temperatures). This could lead to cleavage of the fused heterocyclic system.
| Reaction Type | Products | Conditions | Reference Basis |
|---|---|---|---|
| Acidic ring cleavage | Linearized heterocycle fragments | H₂SO₄, heat | Quinazoline derivatives |
Electrophilic Aromatic Substitution
The dimethoxyphenethyl group contains electron-rich aromatic rings (due to methoxy groups), making it susceptible to electrophilic substitution. Potential reactions include nitration or halogenation.
| Reaction Type | Products | Conditions | Reference Basis |
|---|---|---|---|
| Nitration | Nitro-substituted phenethyl | HNO₃, H₂SO₄ | Methoxyphenyl derivatives |
Oxidation/Reduction
The 5-oxo group in the thiazoloquinazolinyl ring may undergo redox reactions. Reduction could convert the ketone to an alcohol, while oxidation might form a carbonyl derivative.
| Reaction Type | Products | Conditions | Reference Basis |
|---|---|---|---|
| Reduction (NaBH₄) | Hydroxy-thiazoloquinazoline | Sodium borohydride | Ketone reactivity |
Biological Interactions
While direct data is unavailable, analogous heterocycles (e.g., thiazoles, quinazolines) often interact with enzymes or receptors . The acetamide group may enhance bioavailability, while the fused ring system could participate in π-π stacking or hydrogen bonding.
| Interaction Type | Potential Targets | Reference Basis |
|---|---|---|
| Enzyme inhibition | Kinases, proteases | Heterocyclic pharmacophores |
| DNA binding | Intercalation or minor-groove binding | Quinazoline derivatives |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,4-dimethoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide?
- Methodology : Multi-step synthesis typically involves coupling the thiazoloquinazolinone core with the dimethoxyphenethyl acetamide moiety. Key steps include:
- Cyclocondensation : Use of thiourea derivatives and ketones to form the thiazolo[2,3-b]quinazolinone ring system under acidic conditions (e.g., H₂SO₄) .
- Amide coupling : Employ carbodiimide reagents (e.g., DCC) or chloroacetyl chloride in the presence of triethylamine to link the quinazolinone and phenethyl groups .
- Monitoring : Thin-layer chromatography (TLC) with chloroform:acetone (3:1) or HPLC to track reaction progress and purity .
Q. How can structural characterization be performed for this compound?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ ~1.91 ppm for CH₃ in acetamide groups; aromatic protons at δ 7.20–8.96 ppm) .
- Mass spectrometry : High-resolution MS (e.g., FAB-MS) to verify molecular weight (e.g., m/z = 384 [M+H]⁺ for analogous compounds) .
- IR spectroscopy : Peaks at ~1649 cm⁻¹ (amide C=O) and ~1130 cm⁻¹ (C-O-C in dimethoxy groups) .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Screening :
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates, given the thiazoloquinazolinone core’s affinity for ATP-binding pockets .
- Antimicrobial assays : Broth microdilution (MIC) for bacterial/fungal strains, leveraging structural similarities to triazoloquinoxaline derivatives with known activity .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural validation?
- Troubleshooting :
- X-ray crystallography : Resolve ambiguities by growing single crystals (e.g., using slow evaporation in ethanol/DMF) and analyzing bond lengths/angles .
- DEPT-135 NMR : Differentiate CH, CH₂, and CH₃ groups to confirm substitution patterns .
- Comparative analysis : Cross-reference with spectral databases (e.g., PubChem) for analogous quinazolinone derivatives .
Q. What strategies can optimize the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?
- Approaches :
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance water solubility .
- Lipinski’s Rule compliance : Modify substituents (e.g., replace methoxy with hydroxyl groups) to improve logP and hydrogen-bonding capacity .
- In silico modeling : Use tools like SwissADME to predict absorption and metabolism .
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Experimental design :
- Analog synthesis : Vary substituents on the phenethyl (e.g., halogens, alkyl chains) and thiazoloquinazolinone moieties (e.g., oxo → thio groups) .
- Biological testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., kinase inhibition) .
- Computational docking : Map binding interactions using AutoDock Vina with crystallographic protein structures (e.g., PDB IDs for kinases) .
Q. What methodologies address low yields in the final coupling step of the synthesis?
- Optimization :
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amidation .
- Solvent effects : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .
- Microwave-assisted synthesis : Reduce reaction time and improve efficiency (e.g., 100°C, 30 min) .
Data Analysis & Validation
Q. How can researchers validate the purity of synthesized batches?
- Quality control :
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 → 90:10 over 20 min) and UV detection at 254 nm .
- Elemental analysis : Confirm C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .
Q. What statistical approaches are suitable for analyzing dose-response data in biological assays?
- Methods :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
